molecular formula C20H20N2O3S B2537452 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide CAS No. 392703-11-6

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide

Cat. No.: B2537452
CAS No.: 392703-11-6
M. Wt: 368.45
InChI Key: SFDJCJAKXXNEMM-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide is a complex organic compound that features a unique combination of an oxazole ring, a sulfanyl group, and a hydroxypropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide typically involves multiple steps. One common route starts with the formation of the oxazole ring through a cyclization reaction involving a suitable precursor, such as a diphenyl ketone and an amine. The sulfanyl group is then introduced via a thiolation reaction, often using a thiol reagent under basic conditions. Finally, the hydroxypropylacetamide moiety is attached through an amidation reaction, which may require the use of coupling agents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced under certain conditions, although this is less common due to the stability of the aromatic system.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides, base catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxazole derivatives.

    Substitution: Esters, ethers.

Scientific Research Applications

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and sulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s bioactivity. The hydroxypropylacetamide moiety may enhance solubility and facilitate cellular uptake.

Comparison with Similar Compounds

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide can be compared with other compounds containing oxazole rings or sulfanyl groups:

    2,4-diphenyl-1,3-oxazole: Lacks the sulfanyl and hydroxypropylacetamide groups, resulting in different chemical and biological properties.

    2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylethanamine: Contains a diethylethanamine moiety instead of hydroxypropylacetamide, which may affect its solubility and bioactivity.

    2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide: Features a nitrophenyl group, which can introduce different electronic and steric effects.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-13-7-12-21-17(24)14-26-20-22-18(15-8-3-1-4-9-15)19(25-20)16-10-5-2-6-11-16/h1-6,8-11,23H,7,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDJCJAKXXNEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)NCCCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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